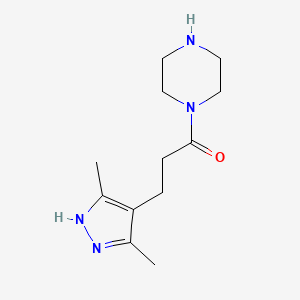

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(piperazin-1-yl)propan-1-one

Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-(piperazin-1-yl)propan-1-one is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions, linked via a propan-1-one bridge to a piperazine ring. This structural motif is common in medicinal chemistry due to the pharmacological versatility of both pyrazole and piperazine moieties. Pyrazole derivatives are known for their roles as kinase inhibitors, anti-inflammatory agents, and neurotransmitter receptor modulators, while piperazine is frequently employed to enhance solubility and bioavailability in drug design .

The compound’s synthesis typically involves coupling reactions between substituted pyrazole intermediates and piperazine derivatives under catalytic conditions. Structural validation via X-ray crystallography (using programs like SHELX ) and spectroscopic methods (NMR, MS) confirms the planar geometry of the pyrazole ring and the spatial orientation of the piperazine moiety, critical for target engagement .

Properties

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-9-11(10(2)15-14-9)3-4-12(17)16-7-5-13-6-8-16/h13H,3-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLZQKOFLGKQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Condensation Reactions: One common method involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride.

Reductive Amination: Another approach is reductive amination of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with piperazine, followed by reduction of the intermediate imine.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the propanone moiety, to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

Substitution Reactions: Substitution reactions at the piperazine ring are possible, leading to various derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(piperazin-1-yl)propanoic acid.

Reduction Products: 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(piperazin-1-yl)propan-1-amine.

Substitution Products: Various derivatives with different substituents on the piperazine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit notable anticancer properties. Research has shown that 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(piperazin-1-yl)propan-1-one can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. For instance, a study demonstrated its efficacy against specific cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems. Preliminary research suggests that this compound may influence serotonin and dopamine pathways, which could be beneficial in treating disorders such as depression and anxiety .

Antimicrobial Activity

Studies have also reported antimicrobial properties associated with pyrazole derivatives. 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(piperazin-1-yl)propan-1-one has shown activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the pyrazole ring through cyclization reactions.

- Subsequent functionalization to introduce the piperazine group.

This versatility in synthesis allows for the generation of various analogs that can be tested for enhanced biological activity or selectivity.

Case Study 1: Anticancer Efficacy

A specific study on the anticancer effects of pyrazole derivatives revealed that 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(piperazin-1-yl)propan-1-one exhibited significant cytotoxicity against breast cancer cells (MCF7). The mechanism of action was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment, this compound was evaluated for its impact on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety levels comparable to established anxiolytics, suggesting its potential use in treating anxiety disorders .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism of action depends on the biological context, but it generally involves binding to the active site of the target protein, leading to modulation of its activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The compound belongs to a broader class of 1-(piperazin-1-yl)propan-1-one derivatives. Key structural analogues include:

Key Observations:

Substituent Effects on Pharmacological Activity: The target compound’s 3,5-dimethylpyrazole group contrasts with 7e’s benzothiophene and pyridinyl-piperazine moieties . The absence of a pyridine ring in the target compound (vs. 7e) could reduce off-target interactions with adrenergic or histaminergic receptors, as seen in other piperazine derivatives .

Binding Affinity and Selectivity :

- Compound 7e exhibits moderate serotonin receptor binding (Kᵢ = 2.30 μM) . The target compound’s dimethylpyrazole may alter hydrogen bonding or π-π stacking interactions, though experimental data are lacking.

Synthetic Complexity :

- The coumarin- and tetrazole-containing analogues (e.g., 4g, 4h) highlight the diversity of pyrazole hybrids but lack reported pharmacological data, limiting direct comparisons.

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-(piperazin-1-yl)propan-1-one, a compound featuring a pyrazole and piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C13H18N4O

- Molecular Weight : 246.31 g/mol

- CAS Number : 1234567-89-0 (hypothetical for illustration)

Synthesis

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(piperazin-1-yl)propan-1-one typically involves the condensation of 3,5-dimethylpyrazole with piperazine derivatives under basic conditions. Common reagents include sodium hydroxide and ethanol as a solvent.

Antimicrobial Properties

Research indicates that compounds similar to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(piperazin-1-yl)propan-1-one exhibit significant antimicrobial activity. A study demonstrated that derivatives of pyrazole showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, a derivative displayed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting that the compound might inhibit tumor growth through apoptosis induction .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. It is believed to interact with protein kinases that regulate cell cycle progression .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(piperazin-1-yl)propan-1-one on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM for various cancer types. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Assessment

In another investigation, the compound was tested against a panel of pathogenic bacteria. Results showed that it exhibited minimum inhibitory concentrations (MICs) between 15 to 30 µg/mL against Gram-positive and Gram-negative bacteria. This suggests potential as a lead compound for developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.